3-(4-Trifluoromethylphenyl)phenol
Description
Significance of Biaryl Scaffolds in Modern Organic Synthesis and Advanced Materials Science
Biaryl scaffolds are structural motifs of great importance, found at the core of a wide array of pharmaceuticals, natural products, and functional materials. uva.nl In medicinal chemistry, the biaryl framework is considered a "privileged scaffold" because it is a feature in numerous therapeutic agents with diverse biological activities. nih.gov This structural unit's conformational flexibility allows it to bind effectively to various biological targets.
The synthesis of biaryl scaffolds is a fundamental area of modern organic synthesis. Traditionally, their construction relies on the coupling of two pre-functionalized aromatic compounds. uva.nl However, significant research efforts have been directed towards more sustainable and efficient methods, such as the direct C-H arylation of simple arenes, which avoids the need for pre-functionalization and reduces waste. uva.nl
In materials science, biaryl structures are integral to the development of advanced materials such as liquid crystals, organic light-emitting diodes (OLEDs), and specialized polymers. uva.nlnih.gov The ability to tune the electronic and photophysical properties of these materials by modifying the substituents on the biaryl core makes them highly versatile for creating new technologies. The development of scaffolds from various materials, including bio-based natural materials, is a booming field for applications like tissue regeneration. nih.gov
Influence of the Trifluoromethyl Group on Molecular Properties in Research Design
The incorporation of a trifluoromethyl (-CF3) group into an organic molecule is a critical strategy in modern drug design and materials science. hovione.com This is due to the unique electronic and steric properties of the -CF3 group, which can significantly alter the physicochemical properties of the parent molecule. nih.gov
Key effects of the trifluoromethyl group include:
Increased Lipophilicity : The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes, a crucial factor for in vivo uptake and transport of biologically active molecules. nih.gov
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation. This can increase the half-life of a drug in the body. nih.gov
Electronic Effects : As a potent electron-withdrawing group, the -CF3 group can significantly influence the acidity or basicity of nearby functional groups and alter the electron distribution within the molecule. nih.gov
Conformational Changes : The steric bulk of the -CF3 group can influence the preferred conformation of a molecule, which can be critical for its binding affinity to a biological target. nih.gov
While the substitution of a methyl group with a trifluoromethyl group does not guarantee an improvement in bioactivity, in some cases, it can lead to a substantial increase in biological activity. acs.org The strategic placement of a -CF3 group can lead to more favorable interactions with protein binding sites, driven by electrostatic or solvation free energy. acs.org
Overview of Core Research Areas for 3-(4-Trifluoromethylphenyl)phenol and Analogous Structures
The compound This compound is a representative example of a trifluoromethylated biaryl phenol (B47542). While specific research on this exact molecule is not extensively documented in publicly available literature, its structure suggests its utility as a building block or intermediate in several key research areas.
Medicinal Chemistry : Analogous structures, such as other substituted biaryl phenols, are investigated for their potential as therapeutic agents. For instance, biaryl compounds are being explored as GPR40 agonists for the treatment of metabolic disorders. acs.org The combination of the phenol and trifluoromethylphenyl motifs in this compound makes it a candidate for synthesis and screening in drug discovery programs.
Materials Science : The rigid biaryl core combined with the polar phenol and the electron-withdrawing trifluoromethyl group makes this compound and its analogs interesting for the synthesis of novel polymers, liquid crystals, or other functional materials. The properties of such materials can be fine-tuned by chemical modification of the phenolic hydroxyl group.
Synthetic Chemistry : This compound can serve as a versatile precursor in organic synthesis. The phenolic hydroxyl group can be readily converted into other functional groups, and the biaryl structure can be further elaborated. For example, related trifluoromethylphenols are used as synthesis reagents for creating more complex molecules like diaryl ethers. scbt.com
Chemical and Physical Properties of this compound
Below is a table summarizing some of the known properties of the title compound.
| Property | Value |
| Molecular Formula | C₁₃H₉F₃O |
| Molecular Weight | 238.21 g/mol |
| Appearance | Inquire for details |
| Purity | Min. 95% cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMXVFQXBMAXJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622080 | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365426-93-3 | |
| Record name | 4′-(Trifluoromethyl)[1,1′-biphenyl]-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365426-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Development for 3 4 Trifluoromethylphenyl Phenol
Established Synthetic Routes to Biaryl Phenols
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, providing a direct and efficient means to construct the biaryl framework of 3-(4-trifluoromethylphenyl)phenol. pku.edu.cn These methods often involve the coupling of an aryl halide or a related electrophile with an organometallic reagent.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an aryl halide or triflate. nih.govlibretexts.org This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. pku.edu.cnlibretexts.org For the synthesis of this compound, this could involve the reaction of (4-trifluoromethylphenyl)boronic acid with 3-bromophenol (B21344) or 3-iodophenol (B1680319) in the presence of a palladium catalyst and a base. The catalytic cycle typically involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the biaryl product. libretexts.org The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the coupling, particularly with less reactive aryl chlorides. libretexts.org
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Coupling Partners | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| (4-trifluoromethylphenyl)boronic acid + 3-bromophenol | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |
This table presents hypothetical yet representative conditions based on established Suzuki-Miyaura coupling protocols.
Recent advancements have also explored the use of phenol (B47542) derivatives, such as aryl carbamates and sulfamates, as electrophilic partners in Suzuki-Miyaura couplings, offering alternatives to traditional aryl halides. nih.govnih.gov Nickel catalysts have also been shown to be effective for these transformations. nih.gov
Direct C-H arylation has emerged as a more atom-economical approach for biaryl synthesis, as it avoids the pre-functionalization of one of the coupling partners. nih.gov This strategy involves the direct coupling of an aromatic C-H bond with an aryl halide. In the context of synthesizing this compound, this could entail the direct arylation of phenol with a 4-trifluoromethylphenyl halide. Palladium catalysis is a common tool for this transformation. nih.gov However, achieving high regioselectivity can be a challenge. Some methods utilize directing groups to control the site of arylation. Transition-metal-free, base-mediated intramolecular arylation of phenols has also been developed, proceeding through a benzyne (B1209423) intermediate. nih.govresearchgate.net
Besides Suzuki-Miyaura coupling, other palladium-catalyzed reactions are valuable for biaryl synthesis. For instance, the trifluoromethylation of aryl sulfonates using palladium catalysts provides a route to introduce the CF₃ group. nih.gov Palladium-catalyzed trifluoromethylthiolation of arenes via C-H activation has also been reported. sioc-journal.cnnih.gov
Copper-catalyzed reactions, particularly the Ullmann condensation, have a long history in the formation of diaryl ethers and can also be adapted for C-C bond formation. mit.edu Modern advancements have led to milder reaction conditions. Copper-catalyzed cross-coupling reactions can also be employed for the synthesis of trifluoromethylated compounds. beilstein-journals.orgresearchgate.net For example, the reaction of 4-chlorothiophenol (B41493) with trifluoromethyl iodide in the presence of a palladium catalyst has been used to produce 4-(Trifluoromethylthio)phenol. nbinno.com
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNA) offers an alternative strategy for constructing biaryl phenols, particularly when one of the aromatic rings is activated by electron-withdrawing groups. libretexts.orgresearchgate.net The reaction proceeds through an addition-elimination mechanism involving a Meisenheimer complex intermediate. libretexts.orgresearchgate.net For the synthesis of this compound, this could theoretically involve the reaction of a nucleophilic phenoxide with an electrophilic 4-trifluoromethyl-substituted aryl halide, although this specific transformation is challenging without strong activation.
Aryl halides with strong electron-withdrawing groups, such as nitro groups, are typically required for efficient SNA reactions. youtube.com In some cases, very strong bases can be used to effect substitution on unactivated aryl halides via an elimination-addition mechanism involving a benzyne intermediate. libretexts.orgyoutube.com
Recent research has focused on developing transition-metal-free methods. For example, a cascade nucleophilic addition/Smiles–Truce rearrangement of a functionalized aryne precursor has been developed to synthesize hindered 3-amino-2-aryl phenols. acs.orgnih.gov This approach creates the biaryl bond under mild, anionic conditions. acs.orgnih.gov
Multi-step Synthetic Sequences for Complex Biaryl Phenol Scaffolds
The synthesis of complex biaryl phenols often necessitates multi-step sequences that combine various synthetic methodologies. youtube.comyoutube.com A common strategy involves the initial construction of a protected phenol or a precursor molecule, followed by the introduction of the second aryl ring and subsequent deprotection or functional group manipulation.
For example, a synthesis could commence with the protection of the hydroxyl group of 3-bromophenol. The resulting protected aryl bromide can then undergo a Suzuki-Miyaura coupling with (4-trifluoromethylphenyl)boronic acid. Finally, deprotection of the phenol would yield the target compound, this compound. The choice of protecting group is critical to ensure compatibility with the cross-coupling conditions.
Another multi-step approach could involve the synthesis of a trifluoromethylated precursor. For instance, trifluoromethylphenols can be prepared by reacting a trifluoromethyl halobenzene with sodium benzylate to form a trifluoromethylphenyl benzyl (B1604629) ether, followed by hydrogenolysis to yield the phenol. google.com A different route involves the diazotization of 3,4,5-trifluoroaniline (B67923) followed by hydrolysis to produce 3,4,5-trifluorophenol. google.com These precursors could then be further functionalized to introduce the second phenyl ring.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (4-trifluoromethylphenyl)boronic acid |
| 3-bromophenol |
| 3-iodophenol |
| 4-Bromo-1-(trifluoromethyl)benzene |
| (3-hydroxyphenyl)boronic acid |
| Phenol |
| 4-trifluoromethylphenyl halide |
| 4-chlorothiophenol |
| trifluoromethyl iodide |
| 4-(Trifluoromethylthio)phenol |
| 3-amino-2-aryl phenols |
| 3,4,5-trifluoroaniline |
| 3,4,5-trifluorophenol |
| trifluoromethyl halobenzene |
| sodium benzylate |
| trifluoromethylphenyl benzyl ether |
| Pd(OAc)₂ |
| SPhos |
| K₃PO₄ |
| Toluene |
| H₂O |
| Pd(PPh₃)₄ |
| Na₂CO₃ |
Sustainable and Innovative Synthetic Methodologies
The development of environmentally benign and efficient methods for constructing biaryl systems is a central theme in modern organic synthesis. This section delves into transition metal-free approaches, the application of green chemistry principles, and the use of photocatalysis for the formation of the critical carbon-carbon bond in this compound.
Transition Metal-Free Approaches to Biaryl Systems
While traditional cross-coupling reactions heavily rely on transition metals, recent research has focused on developing metal-free alternatives to mitigate concerns about cost, toxicity, and metal contamination in the final products. One such approach involves the reaction of benzynes, generated thermally from triyne precursors via a hexadehydro-Diels-Alder (HDDA) reaction, with phenols. nih.gov This "phenol-ene" reaction proceeds through a concerted transfer of the hydroxyl proton and the formation of a new carbon-carbon bond at the ortho position of the phenol, ultimately yielding biaryl derivatives after tautomerization. nih.gov This method offers a regioselective route to hydroxylated biaryls without the need for a metal catalyst.
Another innovative metal-free strategy is the temporary sulfur-tethered regioselective C-H/C-H coupling of phenols and aryl sulfoxides. capes.gov.br This method allows for the construction of biaryl compounds with inherent hydroxy and sulfanyl (B85325) groups, which can be further functionalized. capes.gov.br The compatibility of this approach with various functional groups, including carbonyls, halides, and even boryl moieties, highlights its versatility. capes.gov.br Additionally, a transition-metal-free protocol has been developed for the conversion of 2-allyl-3-(trifluoromethyl)phenols into substituted 5-fluoronaphthalen-1-ols, which involves the selective activation of C-F bonds and a 6π electrocyclization. nih.gov
Green Chemistry Principles in Biaryl Synthesis Development
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of biaryl synthesis, this translates to the use of renewable feedstocks, safer solvents, and catalytic processes.
The synthesis of phenol derivatives from biobased furanic compounds through a Diels-Alder/aromatization reaction sequence is a prime example of employing renewable resources. nih.gov This approach allows for the creation of molecular diversity on the phenol ring starting from readily available and inexpensive biobased furans. nih.gov Furthermore, the use of water as a solvent in heterogeneously catalyzed aerobic oxidative biaryl coupling of phenols demonstrates a move towards safer reaction media. acs.org Supported catalysts, such as Ru(OH)x/Al2O3, can be easily recovered and recycled, enhancing the sustainability of the process. acs.org
Photocatalytic Strategies for Carbon-Carbon Bond Formation
Photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions using visible light as a renewable energy source. Triarylamine-catalyzed three-component vicinal chalcogen-trifluoromethylation of alkenes under blue light irradiation provides a transition-metal-free method for generating C(sp³)-rich aliphatic trifluoromethyl compounds. researchgate.net This reaction is applicable to a broad range of oxy, thio, and seleno nucleophiles, offering a modular approach to diverse β-trifluoromethylated products. researchgate.net
Strategic Synthesis of Precursors and Key Intermediates
The efficient synthesis of this compound relies on the availability of suitably functionalized precursors. This section outlines methods for preparing trifluoromethylated halobenzenes and phenols, as well as strategies for the functionalization of phenolic substrates for subsequent coupling reactions.
Preparation of Trifluoromethylated Halobenzenes and Phenols
Trifluoromethylated aromatic compounds are crucial building blocks. Traditional methods for their synthesis often involve harsh conditions. acs.org However, newer techniques offer milder and more efficient routes. For instance, reacting a (trifluoromethyl)-halobenzene with an alkali metal hydrocarbonoxide in an organic solvent can produce hydrocarbonoxy (trifluoromethyl)benzenes. google.com
The preparation of trifluoromethyl-substituted phenols can be achieved by reacting a trifluoromethylhalobenzene with sodium benzylate to form a trifluoromethylphenyl benzyl ether, which is then hydrogenolyzed to the desired phenol. epo.orggoogle.com This method provides good yields and avoids the harsh conditions required for direct hydroxylation of some trifluoromethylated benzenes. epo.org Another approach involves the reaction of a substituted phenate with a compound containing a trifluoromethyl group in a polar, aprotic solvent system. google.com
A variety of methods exist for the trifluoromethylation of phenols and other aromatic systems. These include the use of the Ruppert-Prakash reagent (TMSCF3) for nucleophilic trifluoromethylation, often initiated by a fluoride (B91410) source. nih.gov Copper-catalyzed trifluoromethylation of aromatic iodides with TMSCF3 has also been shown to be effective. organic-chemistry.org
| Precursor | Synthetic Method | Key Features |
| Hydrocarbonoxy (trifluoromethyl)benzene | Reaction of (trifluoromethyl)-halobenzene with an alkali metal hydrocarbonoxide | Provides a route to ether derivatives of trifluoromethylbenzene. google.com |
| Trifluoromethylphenol | Reaction of trifluoromethylhalobenzene with sodium benzylate followed by hydrogenolysis | Good yield and avoids harsh conditions. epo.orggoogle.com |
| Trifluoromethylphenol | Reaction of a substituted phenate with a trifluoromethyl-containing compound | Utilizes a polar, aprotic solvent system. google.com |
| Trifluoromethylated arenes | Copper-catalyzed trifluoromethylation of aryl iodides with TMSCF3 | Efficient and broadly applicable. organic-chemistry.org |
Functionalization of Phenolic Substrates for Biaryl Coupling
The reactivity of phenols can be modulated to control the chemo- and regioselectivity of subsequent coupling reactions. While the hydroxyl group can direct functionalization to the ortho and para positions, its nucleophilicity can also lead to O-functionalization. rsc.org
Biocatalytic oxidative cross-coupling reactions using enzymes like cytochrome P450s offer a high degree of control over site- and atroposelectivity. chemrxiv.org This approach provides an engineerable platform for assembling sterically hindered biaryl bonds with programmable, catalyst-controlled reactivity. chemrxiv.org
The direct C-H functionalization of phenols is a powerful strategy, but controlling selectivity can be challenging. rsc.org Transition-metal catalysis, acid/base catalysis, and photocatalysis are among the methodologies employed to achieve selective Csp²-H functionalization. rsc.org For example, benzynes generated under non-basic conditions can react with phenols at the ortho carbon in an ene-like fashion to produce biaryl derivatives. nih.gov This contrasts with classically generated benzynes under basic conditions, which typically yield diaryl ethers. nih.gov
| Functionalization Strategy | Method | Key Outcome |
| Oxidative Cross-Coupling | Biocatalysis with Cytochrome P450 enzymes | High site- and atroposelectivity in biaryl bond formation. chemrxiv.org |
| C-H Functionalization | Reaction with thermally generated benzynes | Regioselective ortho-C-C bond formation on the phenol. nih.gov |
| C-H Functionalization | Transition-metal, acid/base, or photocatalysis | Directed functionalization of the phenolic ring. rsc.org |
Regioselectivity and Stereochemical Control in the Synthesis of this compound
The synthesis of this compound, an unsymmetrical biaryl compound, necessitates precise control over regioselectivity to ensure the desired connectivity between the two aromatic rings. Stereochemical considerations, while less prominent for the final achiral product, are integral to understanding the reaction mechanisms, particularly when chiral catalysts or precursors are involved.
The primary synthetic challenge in constructing this compound lies in directing the bond formation to the C3 position of the phenol ring relative to the hydroxyl group, and the C1 position of the 4-trifluoromethylphenyl ring. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are the most common methods for forging the C-C bond between the two aryl fragments.
Regioselectivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. For the synthesis of this compound, two main retrosynthetic pathways can be envisioned:
Pathway A: Coupling of 3-hydroxyphenylboronic acid with 1-halo-4-(trifluoromethyl)benzene.
Pathway B: Coupling of (4-trifluoromethylphenyl)boronic acid with a 3-halophenol.
In both pathways, the regioselectivity is primarily determined by the inherent electronic and steric properties of the substituents on the aromatic rings, as well as the nature of the catalyst and ligands employed.
The hydroxyl group (-OH) of the phenol is a strong ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the trifluoromethyl group (-CF3) is a strong electron-withdrawing group and acts as a meta-director in electrophilic aromatic substitution, although its influence in cross-coupling reactions is more complex.
In the context of a Suzuki-Miyaura coupling, the reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The regioselectivity is established during the oxidative addition of the palladium catalyst to the aryl halide and the subsequent transmetalation step.
When employing a 3-substituted phenol derivative, the electronic activation by the hydroxyl group favors coupling at the positions ortho and para to it (C2, C4, and C6). However, the position of the existing substituent at C3 can sterically hinder the approach of the bulky palladium catalyst to the adjacent C2 and C4 positions. This steric hindrance can often lead to preferential coupling at the less hindered C6 position.
Furthermore, the electronic nature of the incoming aryl group can influence the regioselectivity. The electron-withdrawing trifluoromethyl group on the boronic acid can affect the rate of transmetalation.
A study on the regioselective Suzuki couplings of non-symmetric dibromobenzenes has shown that the proximity of substituents to the bromine atoms significantly influences the rate of oxidative addition of palladium, thereby controlling the regiochemical outcome. acs.org While not directly involving a phenol, this highlights the principle that substituent effects are critical in determining which C-X bond reacts preferentially.
In the case of direct C-H arylation of phenols, another potential synthetic route, the regioselectivity is also a major consideration. Recent advances have demonstrated methods for meta-selective C-H arylation of phenols, which could in principle be applied to the synthesis of the target molecule, though this often requires specific directing groups or reaction conditions to overcome the intrinsic ortho-, para-directing nature of the hydroxyl group. nih.gov
Stereochemical Control
The final product, this compound, is an achiral molecule, and therefore, control of stereochemistry in the final product is not a concern. However, the mechanism of the Suzuki-Miyaura coupling itself has stereochemical implications.
The oxidative addition of the palladium catalyst to an aryl halide and the subsequent reductive elimination steps generally proceed with retention of stereochemistry at the metal center. More importantly, if chiral centers were present on the substrates or ligands, the reaction can proceed stereospecifically or stereoselectively. Studies on the Suzuki-Miyaura coupling of chiral organoboron species have shown that the reaction typically proceeds with retention of configuration at the carbon-boron bond. almerja.comacs.org This is particularly relevant when using chiral, enantiomerically enriched substrates.
For the synthesis of this compound from achiral precursors, the primary focus remains on achieving the correct regiochemical outcome.
Below is a table summarizing the key factors influencing regioselectivity in the synthesis of this compound via Suzuki-Miyaura coupling:
| Factor | Influence on Regioselectivity |
| Electronic Effects of -OH group | Activates ortho and para positions (C2, C4, C6) for coupling. |
| Steric Hindrance | The substituent at C3 can hinder coupling at adjacent C2 and C4 positions, potentially favoring the C6 position. |
| Catalyst and Ligands | The size and electronic properties of the palladium catalyst and its ligands can influence which position on the phenol ring is most accessible for coupling. Bulky ligands may favor coupling at less sterically hindered sites. |
| Reaction Conditions | Temperature, solvent, and the choice of base can affect reaction rates and the equilibrium between different intermediates in the catalytic cycle, thereby influencing the regiochemical outcome. nih.gov |
A hypothetical reaction outcome for the Suzuki-Miyaura coupling of 3-bromophenol with (4-trifluoromethylphenyl)boronic acid is presented below, illustrating the potential for the formation of regioisomers.
| Reactants | Catalyst System | Potential Products | Regioselectivity Notes |
| 3-Bromophenol + (4-Trifluoromethylphenyl)boronic acid | Pd(PPh3)4 / Base | This compound (major) | The desired product is formed through coupling at the C3 position where the bromine is located. The inherent reactivity of the C-Br bond typically directs the coupling. |
| 2-(4-Trifluoromethylphenyl)phenol (minor) | Potential side product if C-H activation occurs ortho to the hydroxyl group, though less likely under standard Suzuki conditions. | ||
| 4-(4-Trifluoromethylphenyl)phenol (minor) | Potential side product if C-H activation occurs para to the hydroxyl group, though less likely under standard Suzuki conditions. |
Ultimately, achieving high regioselectivity in the synthesis of this compound relies on the careful selection of starting materials, where one coupling partner is pre-functionalized at the desired position (e.g., 3-halophenol or 3-hydroxyphenylboronic acid), and optimizing the reaction conditions to favor the coupling at that specific site over potential side reactions like C-H activation at other positions.
Reactivity and Mechanistic Investigations of 3 4 Trifluoromethylphenyl Phenol
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site of chemical reactivity in 3-(4-Trifluoromethylphenyl)phenol, participating in oxidation and various functionalization reactions.
Oxidation Pathways to Quinone Structures
Phenols are susceptible to oxidation to form quinones, and this compound is expected to follow this general reaction pattern. wikipedia.orgyoutube.com The presence of the hydroxyl group makes the aromatic ring electron-rich and thus more susceptible to oxidizing agents. wikipedia.org The oxidation process typically involves the conversion of the phenol (B47542) to a dicarbonyl compound known as a quinone. youtube.com While direct experimental studies on the oxidation of this compound are not extensively documented, the general mechanism for phenol oxidation provides a likely pathway. Strong oxidizing agents can be employed for this transformation. youtube.com
The structure of the resulting quinone would depend on the specific reaction conditions and the directing effects of the substituents. For a substituted phenol such as this, a mixture of ortho- and para-benzoquinones could potentially be formed, although the substitution pattern of this compound would influence the regioselectivity of the oxidation.
Functionalization Reactions of the Phenol Moiety
The phenolic hydroxyl group strongly activates the aromatic ring to which it is attached, making it highly susceptible to electrophilic aromatic substitution reactions. wikipedia.org This activating effect is a consequence of the lone pair of electrons on the oxygen atom being delocalized into the benzene (B151609) ring, increasing its nucleophilicity. wikipedia.org The hydroxyl group is a potent ortho- and para-directing group, meaning that incoming electrophiles will preferentially add at the positions adjacent and opposite to the hydroxyl group. wikipedia.org
In the case of this compound, the positions ortho and para to the hydroxyl group on the first phenyl ring are the most likely sites for functionalization. However, the bulky 4-(trifluoromethyl)phenyl group at the meta position may exert some steric hindrance, potentially influencing the regioselectivity of the reaction. Common functionalization reactions for phenols include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The strongly activating nature of the hydroxyl group often means that these reactions can proceed under milder conditions than for unsubstituted benzene. wikipedia.org
Reactivity of the Biphenyl (B1667301) Linkage
The biphenyl scaffold of this compound also presents opportunities for chemical modification. The two phenyl rings can undergo electrophilic substitution, with the reactivity of each ring being influenced by its respective substituent. rsc.org The first ring, bearing the hydroxyl group, is activated towards electrophilic attack. Conversely, the second ring, substituted with the electron-withdrawing trifluoromethyl group, is deactivated. tcichemicals.com
Therefore, electrophilic substitution reactions are most likely to occur on the phenol-containing ring. The biphenyl linkage itself can be the target of reactions that form new carbon-carbon bonds, such as in cross-coupling reactions. rsc.org The presence of the hydroxyl group can also direct reactions, such as in the synthesis of biaryl derivatives via trapping reactions with benzynes. acs.org
Chemical Transformations Involving the Trifluoromethyl Group
The trifluoromethyl group is generally known for its high stability due to the strength of the carbon-fluorine bonds. tcichemicals.com However, under certain conditions, it can undergo chemical transformations.
Hydrolysis and Defluorination Mechanisms
The hydrolysis of trifluoromethyl groups on an aromatic ring can be challenging but is achievable under specific conditions, often requiring harsh acidic or basic environments. nih.govacs.orgacs.org Research on the spontaneous aqueous defluorination of trifluoromethylphenols (TFMPs) has shown that the position of the trifluoromethyl group significantly impacts its reactivity. rsc.org In a study investigating the hydrolysis of various TFMPs under environmentally relevant aqueous conditions, it was found that 3-TFMP did not undergo hydrolysis. rsc.org This suggests that the trifluoromethyl group in this compound would also be resistant to hydrolysis under similar conditions.
In contrast, other isomers such as 4-TFMP were found to hydrolyze to the corresponding hydroxybenzoic acids. rsc.org The proposed mechanism for this defluorination involves an E1cb (elimination unimolecular conjugate base) mechanism, which is initiated by the deprotonation of the phenolic hydroxyl group. rsc.org
Table 1: Hydrolysis of Trifluoromethylphenols
| Compound | Hydrolysis Observed | Primary Product |
|---|---|---|
| 2-TFMP | Yes | Salicylic acid |
| 3-TFMP | No | - |
| 4-TFMP | Yes | 4-Hydroxybenzoic acid |
Data sourced from a study on the spontaneous aqueous defluorination of trifluoromethylphenols. rsc.org
Generation of Reactive Intermediates (e.g., Quinone Methides)
Substituted phenols, including those with trifluoromethyl groups, can serve as precursors for the generation of highly reactive intermediates known as quinone methides. nih.govnih.govacs.org These species are of interest in various chemical and biological applications. nih.gov Quinone methides can be formed through several methods, including photochemical generation. nih.govacs.org
One study demonstrated that 4-trifluoromethylphenol can spontaneously hydrolyze in aqueous buffer at physiological pH to form a quinone methide intermediate, which subsequently leads to the formation of 4-hydroxybenzoic acid. nih.gov This process involves the loss of all three fluorine atoms. nih.gov The formation of the quinone methide was confirmed by trapping it with glutathione. nih.gov While this study focused on 4-TFMP, it highlights the potential for trifluoromethyl-substituted phenols to generate such reactive species. The generation of quinone methides from phenol derivatives is a topic of ongoing mechanistic investigation. nih.govmdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Trifluoromethyl-1,4-benzoquinone |
| 2-TFMP (2-Trifluoromethylphenol) |
| 3-TFMP (3-Trifluoromethylphenol) |
| 4-TFMP (4-Trifluoromethylphenol) |
| Salicylic acid |
| 4-Hydroxybenzoic acid |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Rings
The reactivity of this compound in aromatic substitution reactions is dictated by the electronic properties of its two distinct phenyl rings and the substituents they bear. The molecule consists of a phenol ring, which is activated towards electrophilic attack, and a phenyl ring substituted with a strongly electron-withdrawing trifluoromethyl group, which deactivates it towards electrophilic attack but can activate it for nucleophilic substitution under certain conditions.
Electrophilic Aromatic Substitution (EAS)
The sites of electrophilic aromatic substitution on this compound are highly selective due to the powerful directing effects of the hydroxyl (-OH) and trifluoromethyl (-CF3) groups.
Reactivity of the Phenol Ring: The hydroxyl group is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. byjus.combritannica.com This is a consequence of the lone pair of electrons on the oxygen atom being delocalized into the aromatic π-system, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. byjus.com In this compound, the position para to the hydroxyl group is occupied by the 4-trifluoromethylphenyl substituent. Therefore, electrophilic attack is directed to the two ortho positions (C2 and C6). Phenols are generally so reactive that they can undergo substitution reactions even with weak electrophiles and may not require a Lewis acid catalyst. byjus.comlibretexts.org For instance, halogenation of phenols can proceed readily, sometimes leading to polysubstitution if not controlled. byjus.comlibretexts.org
Reactivity of the 4-Trifluoromethylphenyl Ring: In contrast, the 4-trifluoromethylphenyl ring is strongly deactivated towards electrophilic attack. The -CF3 group is one of the most powerful electron-withdrawing groups, pulling electron density out of the ring through a strong negative inductive effect (-I). This destabilizes the arenium ion intermediate, making electrophilic substitution on this ring significantly less favorable. Any electrophilic attack that might occur under harsh conditions would be directed to the positions meta to the -CF3 group.
The significant difference in reactivity between the two rings ensures that electrophilic substitution reactions overwhelmingly occur on the activated phenol ring.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Ring | Substituent Effects | Predicted Position(s) of Substitution | Relative Reactivity |
| Phenol Ring | -OH: Activating, ortho, para-directing-Aryl: Deactivating (inductive), ortho, para-directing | C2, C6 (ortho to -OH) | High |
| 4-Trifluoromethylphenyl Ring | -CF3: Strongly Deactivating, meta-directing-Aryl-OH: Activating, ortho, para-directing | C2', C6' (meta to -CF3) | Very Low |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution typically requires two features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing substituents to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org
Potential on the 4-Trifluoromethylphenyl Ring: The 4-trifluoromethylphenyl ring of the parent compound lacks a suitable leaving group for a typical SNAr reaction. However, if a derivative, such as 3-(4-trifluoromethyl-X-phenyl)phenol (where X is a halogen), were considered, this ring would be highly susceptible to nucleophilic attack. The -CF3 group would stabilize the negative charge of the Meisenheimer intermediate, particularly when the attack occurs at the carbon bearing the leaving group (ipso-substitution). The reaction mechanism involves the addition of the nucleophile to form the stabilized carbanion, followed by the elimination of the leaving group to restore aromaticity. libretexts.orglibretexts.org For example, processes have been developed to synthesize trifluoromethylphenols by reacting a trifluoromethyl-substituted halobenzene with a nucleophile, demonstrating the feasibility of SNAr on such rings. epo.org
Unlikelihood on the Phenol Ring: The electron-rich nature of the phenol ring makes it inherently unreactive towards nucleophiles. It lacks the necessary electron-withdrawing groups to stabilize the anionic intermediate required for the SNAr mechanism.
Exploration of Reaction Kinetics and Thermodynamic Parameters
Detailed experimental studies on the reaction kinetics and thermodynamic parameters specifically for this compound are not extensively available in peer-reviewed literature. However, predictions can be made based on data from related compounds and established chemical principles.
Reaction Kinetics
The kinetics of electrophilic substitution on the phenol ring are expected to be rapid. The rate of reaction is influenced by factors such as the nature of the electrophile, the solvent, and the temperature.
Qualitative Kinetics: In a study on the synthesis of triphenyl phosphite (B83602) from phenol and phosphorous trichloride, the reaction was found to be first-order, with the rate significantly increasing with temperature. researchgate.net For electrophilic substitutions on this compound, the reaction rate would be high due to the activating -OH group. Controlling the reaction to achieve mono-substitution rather than di-substitution at the C2 and C6 positions would likely require mild conditions, such as low temperatures and the use of less reactive electrophilic reagents. byjus.com
Kinetic Data for Related Reactions: Kinetic studies on the esterification of phenol have shown a significant dependence on temperature and reactant molar ratios. For example, in one study, the reaction rate constant (K) increased with temperature, and the yield of the product improved with an increased molar ratio of phenol. researchgate.net
Table 2: Sample Kinetic Data for a Related Phenol Reaction (Synthesis of Triphenyl Phosphite)
| Temperature (°C) | Rate Constant (K) (lit/mol.h) |
| 120 | Data indicates low conversion |
| 140 | 0.000345 |
| 150 | 0.000713 |
| 160 | 0.000965 |
This data is for the synthesis of triphenyl phosphite and is provided for illustrative purposes of how kinetics can be affected by temperature in phenol reactions. researchgate.net
Thermodynamic Parameters
Thermodynamic data, such as standard enthalpies of formation (ΔfH°), entropies (S°), and heat capacities (Cp), provide insight into the stability and energy of the molecule and its reactions. While experimental values for this compound are scarce, computational chemistry methods and data from analogous compounds can provide reliable estimates.
Computational and Experimental Data for Related Phenols: Studies on various substituted phenols provide a basis for understanding the thermodynamic properties. For instance, the standard molar enthalpies of formation in the gaseous phase for various chloronitrophenols have been determined through a combination of combustion calorimetry and sublimation measurements. researchgate.net
Table 3: Selected Thermodynamic Data for Phenol and Related Compounds
| Compound | Property | Value | Units | Source |
| Phenol | Standard Enthalpy of Formation (gas, 298.15 K) | -96.4 ± 0.6 | kJ/mol | researchgate.net |
| 4-Nitrophenol | Enthalpy of Sublimation | 91 ± 2 | kJ/mol | nist.gov |
| 4-Nitrophenol | Constant Pressure Heat Capacity (solid) | 144 | J/mol·K | nist.gov |
| 4-Chloro-2-nitrophenol | Standard Enthalpy of Formation (gas, 298.15 K) | -149.2 ± 1.8 | kJ/mol | researchgate.net |
| 4-Chloro-3-nitrophenol | Standard Enthalpy of Formation (gas, 298.15 K) | -108.8 ± 3.7 | kJ/mol | researchgate.net |
This table presents data for related phenolic compounds to provide a comparative basis for the thermodynamic properties of this compound.
Advanced Analytical Techniques for Characterization of 3 4 Trifluoromethylphenyl Phenol
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is fundamental in identifying the functional groups and elucidating the molecular structure of 3-(4-Trifluoromethylphenyl)phenol. youtube.com These methods probe the vibrational modes of the molecule, offering a unique fingerprint based on its atomic composition and bonding arrangement. youtube.com
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For aromatic compounds like this compound, key spectral regions include:
O-H Stretching: A broad band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group, often broadened by hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹. nih.govacs.org
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ region. nih.govacs.org For instance, peaks around 1600 cm⁻¹ and 1500 cm⁻¹ are indicative of the benzene (B151609) ring stretching. researchgate.net
C-O Stretching: The C-O stretching vibration of the phenolic group is expected to produce a strong band in the 1200-1300 cm⁻¹ range. nih.gov
C-F Stretching: The trifluoromethyl (-CF₃) group exhibits strong absorption bands typically in the 1100-1350 cm⁻¹ region due to C-F stretching vibrations. wikipedia.org
Out-of-Plane C-H Bending: These vibrations, which are sensitive to the substitution pattern on the benzene ring, appear in the 650-900 cm⁻¹ region.
In a study of similar fluorinated biphenyl (B1667301) compounds, FT-IR spectra showed aromatic C=C bond vibrations around 1496 cm⁻¹ and C-H bending vibrations near 1604 cm⁻¹. nih.gov The presence of a trifluoromethyl group is often confirmed by strong, characteristic bands in the fingerprint region. researchgate.net
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. It involves inelastic scattering of monochromatic light, usually from a laser source. youtube.com While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. Key Raman bands for this compound would include:
Ring Breathing Modes: The symmetric "breathing" vibrations of the aromatic rings typically produce strong Raman signals, often observed around 1000 cm⁻¹. researchgate.net
C-C Stretching: The inter-ring C-C stretching vibration is also Raman active.
Trifluoromethyl Group Vibrations: The symmetric stretching and deformation modes of the -CF₃ group are also detectable.
For biphenyl and its derivatives, strong Raman peaks are commonly observed around 3065, 1600, 1280, 1030, and 1000 cm⁻¹, corresponding to common features of the biphenyl structure. researchgate.net The specific substitution pattern of this compound would lead to a unique spectral fingerprint within these regions. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to assign vibrational modes accurately. rasayanjournal.co.inresearchgate.net
| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | **Typical Raman Wavenumber (cm⁻¹) ** | References |
| O-H Stretch | 3200-3600 (broad) | nist.gov | |
| Aromatic C-H Stretch | 3000-3100 | ~3065 | nih.govacs.orgresearchgate.net |
| Aromatic C=C Stretch | 1400-1600 | ~1600 | nih.govacs.orgresearchgate.net |
| C-O Stretch | 1200-1300 | nih.gov | |
| C-F Stretch (CF₃) | 1100-1350 (strong) | wikipedia.org | |
| Ring Breathing | ~1000 (strong) | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy reveals the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the aromatic region of the spectrum (typically δ 6.5-8.0 ppm) would show a complex pattern of signals corresponding to the seven protons on the two phenyl rings. The hydroxyl proton would appear as a singlet, the chemical shift of which can vary depending on the solvent and concentration. In a related compound, 3-(trifluoromethyl)phenol, the aromatic protons appear as a multiplet between δ 7.00 and 7.33 ppm, with the hydroxyl proton as a singlet at δ 5.66 ppm in CDCl₃. rsc.org
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to see signals for all carbon atoms, including the quaternary carbons. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. In 3-(trifluoromethyl)phenol, the carbon of the CF₃ group shows a quartet with a coupling constant (J) of 271 Hz. rsc.org
¹⁹F NMR Spectroscopy
Fluorine-19 (¹⁹F) NMR is particularly useful for fluorinated compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, clear signals. For this compound, the three equivalent fluorine atoms of the -CF₃ group would give a single sharp signal. The chemical shift of this signal provides information about the electronic environment of the trifluoromethyl group. For example, in 3-(trifluoromethyl)phenol, the ¹⁹F NMR spectrum in CDCl₃ shows a singlet at δ -62.89 ppm. rsc.org
Conformational Analysis
The torsional angle between the two phenyl rings in biphenyl derivatives is a key conformational feature. While NMR can provide some insights, particularly through Nuclear Overhauser Effect (NOE) experiments which can detect through-space interactions between protons on the different rings, other techniques like X-ray crystallography often provide more definitive data on solid-state conformation. Theoretical calculations are also frequently used to predict the most stable conformations.
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features | References |
| ¹H | Aromatic: 6.5-8.0, OH: variable | Complex multiplets for aromatic protons, singlet for OH | rsc.org |
| ¹³C | Aromatic: 110-160, CF₃: ~124 | Quartet for CF₃ carbon due to C-F coupling | rsc.org |
| ¹⁹F | ~ -63 | Singlet for the CF₃ group | rsc.org |
High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining the molecular weight, elemental composition, and purity of this compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. This is crucial for confirming the identity of the compound. The fragmentation pattern observed in the mass spectrum also offers valuable structural information. For trifluoromethyl-containing compounds, characteristic fragmentation patterns often involve the loss of the CF₃ group or fluorine atoms. fluorine1.ru
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net A sample is first vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. This allows for the identification and quantification of the individual components in a mixture. nih.gov
For this compound, GC-MS would be used to:
Confirm Purity: A pure sample should show a single major peak in the chromatogram.
Identify Impurities: Any additional peaks can be identified by their mass spectra, providing information about potential byproducts from the synthesis or degradation products.
Provide Structural Information: The mass spectrum of the main peak will show the molecular ion and a characteristic fragmentation pattern that can be used to confirm the structure.
The analysis of phenolic compounds by GC-MS often involves a derivatization step, such as silylation, to increase their volatility and improve their chromatographic behavior. researchgate.net
| Technique | Information Obtained | Application for this compound | References |
| HRMS | Precise molecular weight, elemental formula, fragmentation pattern | Confirmation of identity, structural elucidation | fluorine1.ru |
| GC-MS | Separation of components, individual mass spectra | Purity assessment, identification of impurities, structural confirmation | researchgate.netnih.gov |
Liquid Chromatography Techniques (HPLC, UHPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are essential techniques for the separation, quantification, and purification of this compound. nih.gov These methods are particularly well-suited for the analysis of non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC)
In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. For phenolic compounds, reversed-phase HPLC is commonly used, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier like formic acid. chromatographyonline.com A UV detector is typically used for detection, as the aromatic rings of this compound absorb UV light. By comparing the retention time and peak area of the sample to those of a known standard, both qualitative identification and quantitative determination can be achieved. elsevierpure.com
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). hplc.eu This results in significantly higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.gov The principles of separation are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures. UHPLC is particularly advantageous for complex samples or when high throughput is required. hplc.eu The transfer of methods from HPLC to UHPLC is a common practice to improve analytical efficiency. chromatographyonline.com UHPLC can be coupled with various detectors, including UV and mass spectrometry (UHPLC-MS), for comprehensive analysis. nih.gov
| Technique | Key Advantages | Typical Conditions for Phenolic Compounds | References |
| HPLC | Robust and widely applicable for separation and quantification. | Reversed-phase (C18 column), acetonitrile/water mobile phase, UV detection. | chromatographyonline.comelsevierpure.com |
| UHPLC | Higher resolution, faster analysis, increased sensitivity. | Sub-2 µm particle size columns, higher operating pressures. | nih.govhplc.eu |
Electrochemical Methods for Characterizing Surface Interactions and Redox Behavior
Electrochemical methods, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound and its interactions with surfaces. These techniques provide insights into the electron transfer processes and the stability of the molecule under electrochemical stress.
Cyclic Voltammetry (CV)
In cyclic voltammetry, the potential applied to an electrode immersed in a solution of the analyte is swept linearly with time between two set points, and the resulting current is measured. The resulting voltammogram provides information about the oxidation and reduction potentials of the molecule.
For this compound, CV can be used to:
Determine Redox Potentials: The oxidation potential of the phenolic hydroxyl group and the reduction potential of the aromatic system can be determined. The presence of the electron-withdrawing trifluoromethyl group is expected to influence these potentials.
Investigate Reaction Mechanisms: The shape of the voltammogram can provide information about the reversibility of the electron transfer processes and any coupled chemical reactions.
Study Surface Interactions: By using modified electrodes, the interaction of this compound with different surfaces can be studied. This is relevant for applications in sensors or catalysis.
Studies on highly fluorinated tetraphenyl borates have shown that electrochemical methods can be used to investigate their stability and even drive synthetic transformations to form biphenyls. rsc.org This highlights the potential of electrochemical techniques to not only characterize but also manipulate fluorinated aromatic compounds.
Computational Chemistry and Theoretical Modeling of 3 4 Trifluoromethylphenyl Phenol
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and geometry of 3-(4-Trifluoromethylphenyl)phenol.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.comresearchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the optimized molecular geometry. researchgate.netiucr.org This process finds the lowest energy conformation of the molecule, providing accurate bond lengths, bond angles, and dihedral angles. The optimization of the molecular structure is a crucial first step as it provides the foundation for all other subsequent computational analyses. mdpi.com
Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (phenyl) | ~1.39 Å |
| C-O (phenol) | ~1.36 Å | |
| O-H | ~0.96 Å | |
| C-C (inter-ring) | ~1.49 Å | |
| C-CF3 | ~1.48 Å | |
| C-F | ~1.35 Å | |
| Bond Angle | C-O-H | ~109° |
| C-C-C (phenyl) | ~120° | |
| Dihedral Angle | C-C-C-C (inter-ring) | Variable |
Note: The values in this table are illustrative and represent typical bond lengths and angles that would be expected from a DFT calculation on this molecule.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich phenol (B47542) ring, while the LUMO may be distributed over the trifluoromethylphenyl ring due to the electron-withdrawing nature of the CF3 group.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Note: These are representative energy values. The actual values would be determined from quantum chemical calculations.
Table 3: Illustrative NBO Analysis Results for Key Intramolecular Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |
| LP(O) | π(C-C) (phenol ring) | High |
| π(C-C) (phenol ring) | π(C-C) (trifluoromethylphenyl ring) | Moderate |
| σ(C-H) | σ*(C-C) | Low |
Note: LP denotes a lone pair. The stabilization energies are illustrative and would be quantified by NBO calculations.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.govmdpi.com For this compound, the MEP map would likely show a region of high negative potential around the phenolic oxygen atom due to its lone pairs. The hydrogen atom of the hydroxyl group would exhibit a positive potential. The electron-withdrawing trifluoromethyl group would create a region of lower electron density on the attached phenyl ring.
Quantum chemical calculations can be employed to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computational model. researchgate.netejournal.by Theoretical vibrational frequencies (IR and Raman) can be calculated to aid in the assignment of experimental spectra. researchgate.net Furthermore, the electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT), providing information about the electronic transitions and the corresponding wavelengths of maximum absorption (λmax). The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be calculated, offering a detailed comparison with experimental NMR data. semanticscholar.org
Table 4: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Property | Predicted Value |
| Key IR Frequency (O-H stretch) | ~3600 cm⁻¹ |
| UV-Vis λmax | ~270 nm |
| ¹H NMR Chemical Shift (OH proton) | ~5-6 ppm |
| ¹³C NMR Chemical Shift (C-O) | ~155 ppm |
Note: These values are approximations and would be refined through specific calculations.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. cityu.edu.hkresearchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational flexibility of this compound and its interactions with solvent molecules.
An MD simulation would allow for the exploration of the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This is particularly relevant for understanding the rotational freedom around the single bond connecting the two phenyl rings.
Computational Approaches in Ligand Design and Binding Site Interactions
Computational methods are instrumental in modern drug discovery for designing ligands and understanding their interactions with biological targets. For a molecule like this compound, these approaches can elucidate its potential as a pharmacologically active agent.
Fragment-Based Drug Design (FBDD) is a powerful strategy in drug discovery that begins with the identification of small molecular fragments that bind weakly to a biological target. These initial hits are then optimized and grown into more potent lead compounds. The trifluoromethylphenyl and phenol moieties of this compound are common fragments in medicinal chemistry.
The trifluoromethyl group, in particular, is a bioisostere for various functional groups and can enhance metabolic stability, binding affinity, and cell permeability. Computational FBDD approaches would involve screening a library of fragments containing the trifluoromethylphenyl scaffold against a specific protein target. Techniques such as virtual screening and molecular docking can be employed to predict the binding modes and affinities of these fragments.
A key aspect of FBDD is the use of sensitive biophysical techniques for screening, with ¹⁹F-NMR being particularly relevant for fluorinated fragments like the trifluoromethylphenyl group. Computational methods can complement these experimental techniques by predicting the chemical shifts and other NMR parameters of the fragments upon binding to a target protein, thus aiding in the interpretation of experimental data.
Traditional structure-based drug design often relies on static crystal structures of target proteins. However, proteins are dynamic entities, and their conformational flexibility can significantly impact ligand binding. Integrating protein dynamics into ligand design provides a more realistic and accurate representation of the binding process.
Molecular Dynamics (MD) simulations are a primary tool for studying protein dynamics. For this compound, an MD simulation of the compound in complex with a target protein would reveal the dynamic nature of their interactions. This approach can identify key residues involved in binding, the stability of the binding pose, and the role of water molecules in the binding site.
Recent research has focused on developing computational models that can predict the conformational changes in a protein's binding pocket upon ligand binding. These methods, often employing generative modeling, can transform an unbound (apo) protein structure into a ligand-bound (holo) conformation, providing valuable insights for designing ligands that can induce or stabilize specific protein conformations. For instance, in silico studies on derivatives of 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines as phytoene desaturase inhibitors have utilized molecular simulation to understand the important interactions between the ligand and the target protein, highlighting the significance of the m-trifluoromethyl phenyl group in binding to a hydrophobic channel. nih.gov
Virtual ligand design, or de novo design, involves the computational generation of novel molecular structures with a high predicted affinity for a target binding site. This process can be guided by the structure of a known ligand, like this compound, or by the topology of the binding pocket itself.
A critical component of computational methods that rely on molecular mechanics, such as docking and MD simulations, is the force field. A force field is a set of parameters that describes the potential energy of a system of atoms. Accurate force field parameterization is essential for reliable simulation results. For novel or less common molecules, specific parameters may need to be developed. This process typically involves quantum mechanical (QM) calculations to determine properties such as bond lengths, angles, dihedral angles, and partial atomic charges. These QM-derived data are then used to parameterize the classical force field.
The development of generalized force fields, such as the CHARMM General Force Field (CGenFF) and the Generalized AMBER Force Field (GAFF), has made it easier to parameterize a wide range of small molecules. However, for specific and highly accurate studies involving molecules like this compound, custom parameterization may still be necessary to capture the subtle electronic effects of the trifluoromethyl group.
Understanding the thermodynamics of ligand-receptor binding is crucial for lead optimization. The binding affinity of a ligand is determined by the change in Gibbs free energy (ΔG) upon binding, which is composed of both enthalpic (ΔH) and entropic (ΔS) contributions. Computational methods can be used to estimate these thermodynamic parameters.
Free energy perturbation (FEP) and thermodynamic integration (TI) are rigorous computational methods for calculating the relative binding free energies of a series of related ligands. These methods involve computationally "mutating" one ligand into another while it is bound to the receptor and in solution, allowing for the calculation of the difference in binding affinity.
Exploration of Nonlinear Optical (NLO) Properties through Computational Assessment
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Organic molecules with donor-acceptor π-conjugated systems can exhibit significant NLO responses. The interplay between the electron-donating hydroxyl group of the phenol ring and the electron-withdrawing trifluoromethyl group in this compound suggests that it may possess interesting NLO properties.
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules. Key parameters that are calculated include the electric dipole moment (μ), the linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. These molecular properties are related to the macroscopic NLO response of a material.
Similarly, a computational study on 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol utilized DFT at the B3LYP/6-311G(d,p) level to optimize the molecular structure and calculate the HOMO-LUMO energy gap, which is indicative of the molecule's electronic properties and potential for charge transfer, a key factor in NLO response. iucr.org The calculated HOMO and LUMO energies for this related compound were -6.53 eV and -1.89 eV, respectively, resulting in an energy gap of 4.64 eV. iucr.org
The following table summarizes representative calculated electronic properties for a structurally similar compound, 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, which can serve as an estimate for the type of data generated in a computational assessment of this compound.
| Property | Calculated Value |
| HOMO Energy | -6.53 eV |
| LUMO Energy | -1.89 eV |
| Energy Gap (HOMO-LUMO) | 4.64 eV |
| Dipole Moment | 2.55 Debye |
Data is for the structurally related compound 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol as a proxy. iucr.org
These computational assessments are crucial for the rational design of new organic materials with enhanced NLO properties, allowing for the screening of candidate molecules before their synthesis and experimental characterization.
Applications of 3 4 Trifluoromethylphenyl Phenol As a Synthetic Intermediate and Building Block
Foundation for Advanced Organic Synthesis
The strategic placement of the trifluoromethyl group on the phenyl ring of 3-(4-trifluoromethylphenyl)phenol provides a key starting point for the construction of more elaborate molecules. Its utility as a synthetic intermediate is rooted in the ability to undergo various chemical transformations at the phenolic hydroxyl group and the aromatic rings.
The phenolic hydroxyl group of this compound serves as a versatile handle for a range of chemical reactions. It can be readily converted into ethers, esters, and other functional groups, allowing for the extension of the molecular framework. For instance, the reaction of the corresponding phenol (B47542) with an appropriate alkyl or aryl halide in the presence of a base leads to the formation of ether linkages, a common strategy in the synthesis of complex natural products and their analogs.
Furthermore, the aromatic rings of this compound can be subjected to various substitution reactions, such as halogenation, nitration, and acylation, to introduce additional functional groups. These transformations are often regioselective, guided by the directing effects of the existing substituents. The trifluoromethyl group, being a meta-director, and the hydroxyl group, being an ortho-, para-director, influence the position of incoming electrophiles, enabling the controlled synthesis of polysubstituted aromatic compounds. This controlled functionalization is crucial for building intricate molecular architectures with specific spatial arrangements of atoms.
Recent advancements in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, have further expanded the utility of trifluoromethyl-substituted phenols and their derivatives. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to construct biaryl systems and other complex scaffolds that are prevalent in medicinal chemistry and materials science.
The incorporation of the this compound unit into polymer backbones can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. The rigid aromatic structure and the presence of the trifluoromethyl group contribute to high glass transition temperatures and enhanced durability of the resulting polymers.
For example, this phenol derivative can be used as a monomer in the synthesis of polyesters, polyethers, and polycarbonates. The polymerization is typically achieved through condensation reactions involving the phenolic hydroxyl group. The resulting polymers often exhibit low dielectric constants and high thermal stability, making them suitable for applications in microelectronics and as high-performance engineering plastics.
The unique electronic nature of the trifluoromethyl group can also be exploited in the design of functional materials. For instance, polymers containing this moiety may find use in gas separation membranes, where the fluorine-rich domains can facilitate the transport of specific gases. Additionally, the introduction of this building block can influence the liquid crystalline properties of polymers, leading to the development of advanced display materials.
Contribution to Ligand Design and Scaffold Exploration in Chemical Biology Research
In the field of chemical biology, the design of specific ligands that can modulate the function of biological macromolecules is of paramount importance. The this compound scaffold serves as a valuable starting point for the development of such ligands. The trifluoromethyl group can engage in unique interactions with protein binding pockets, including hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity and selectivity. nih.gov
Medicinal chemists often utilize this building block to explore the structure-activity relationships (SAR) of a particular class of compounds. nih.gov By systematically modifying the phenol and incorporating the trifluoromethylphenyl moiety, researchers can probe the steric and electronic requirements of a biological target. This iterative process of design, synthesis, and biological evaluation can lead to the discovery of potent and selective inhibitors or activators of enzymes and receptors. nih.govnih.gov
The biaryl structure inherent to this compound is a common motif in many biologically active molecules. The ability to readily synthesize derivatives of this scaffold allows for the rapid exploration of chemical space around this privileged structure. This exploration is crucial for identifying novel drug candidates and for understanding the fundamental principles of molecular recognition in biological systems. nih.gov
Role in the Development of Research Probes and Chemical Tools for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. The this compound core can be incorporated into the design of such probes. For instance, a fluorescent dye can be attached to the phenolic hydroxyl group, allowing for the visualization of the probe's interaction with its biological target within a cellular environment.
Furthermore, the trifluoromethyl group can serve as a useful spectroscopic tag. The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, making it readily detectable by nuclear magnetic resonance (NMR) spectroscopy. By incorporating a trifluoromethyl group into a molecule, researchers can use ¹⁹F NMR to monitor its binding to a protein or to study its metabolic fate in a biological system.
The development of photoaffinity labels is another area where this building block can be applied. A photolabile group can be introduced into the molecule, which upon irradiation with light, forms a reactive species that can covalently attach to a nearby biological target. This technique is invaluable for identifying the binding partners of a particular compound.
Exploration in Agrochemical Research for Novel Intermediate Synthesis
The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance biological activity and metabolic stability. nih.gov The this compound scaffold is therefore a valuable intermediate in the synthesis of novel herbicides, insecticides, and fungicides. guidechem.com
For example, the phenolic hydroxyl group can be derivatized to produce a wide range of ethers and esters, which can then be further elaborated to generate the final agrochemical product. The biaryl structure can also be a key pharmacophore that interacts with the target enzyme or receptor in the pest species.
The synthesis of agrochemicals often requires cost-effective and scalable routes. The accessibility of this compound and its straightforward derivatization make it an attractive starting material for industrial-scale production. cabidigitallibrary.org Researchers in agrochemical companies continuously explore new derivatives of this and related scaffolds to discover next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles. nih.govguidechem.com
| Application Area | Specific Use | Key Features Utilized |
| Advanced Organic Synthesis | Precursor for complex molecules | Versatile reactivity of the hydroxyl group and aromatic rings. |
| Building block for specialty polymers | Imparts thermal stability and desirable electronic properties. acs.org | |
| Chemical Biology | Ligand design and scaffold exploration | Trifluoromethyl group enhances binding affinity and selectivity. ox.ac.uk |
| Development of research probes | Can be functionalized with reporter groups like fluorescent dyes. | |
| Agrochemical Research | Intermediate for novel pesticides | Trifluoromethyl group enhances biological activity and stability. nih.govguidechem.com |
Environmental Chemistry of Trifluoromethylated Phenols: Academic Perspectives
Mechanistic Investigations into Environmental Degradation Pathways of Trifluoromethylphenols
The environmental degradation of trifluoromethylphenols (TFMPs) can occur through several pathways, including microbial degradation and photolysis. While specific studies on 3-(4-Trifluoromethylphenyl)phenol are limited, research on related compounds provides insight into potential mechanisms.
Microbial degradation is a key process in the removal of phenolic compounds from the environment. academicjournals.org Bacteria such as Pseudomonas fluorescens and Pseudomonas putida have been shown to degrade phenol (B47542), typically through a meta-cleavage pathway. nih.govnih.gov This process involves the initial hydroxylation of the phenol to a catechol, followed by ring cleavage. nih.govresearchgate.net For fluorinated phenols, this pathway can lead to the formation of fluorinated byproducts. For instance, the microbial degradation of 4-(trifluoromethyl)phenol (B195918) has been observed to proceed via a meta-cleavage pathway, ultimately yielding trifluoroacetate (B77799) and fluoride (B91410) ions. researchgate.net It is plausible that this compound could undergo a similar microbial degradation process, initiated by hydroxylation of one of the aromatic rings, followed by ring opening.
Photodegradation, or the breakdown of compounds by light, is another significant environmental fate process. The photodegradation of phenols can be enhanced by the presence of photosensitizers or through reactions with photochemically generated reactive species. nih.gov For trifluoromethylated aromatic compounds, photolysis can lead to the cleavage of the carbon-fluorine bonds.
Ozonolysis is a chemical degradation process that can also break down phenolic compounds in aqueous environments. The reaction of ozone with phenol typically leads to the formation of intermediates such as catechol, hydroquinone, and 1,4-benzoquinone, which are then further oxidized to smaller organic acids. rsc.orgresearchgate.net The presence of the trifluoromethyl group can influence the reaction kinetics and the specific products formed.
Formation and Chemical Fate of Persistent Fluorinated Transformation Products
A significant concern with the environmental degradation of trifluoromethylated compounds is the potential formation of persistent fluorinated transformation products. Trifluoroacetic acid (TFA) is a notable example of a highly persistent and mobile fluorinated product that can result from the breakdown of various fluorinated chemicals, including some trifluoromethylphenols. rsc.org
Studies on the hydrolysis of trifluoromethylphenol isomers have revealed that the position of the trifluoromethyl group on the phenol ring plays a crucial role in the compound's stability and degradation pathways. For example, while 2-TFMP and 4-TFMP can hydrolyze to form their corresponding hydroxybenzoic acids and fluoride, 3-TFMP has been found to be resistant to hydrolysis under similar conditions. rsc.org This suggests that the 3-substituted isomer is more persistent in aqueous environments. This finding may have implications for this compound, which contains a trifluoromethyl group in a similar chemical environment.
The microbial degradation of 4-(trifluoromethyl)phenol has been shown to result in the formation of trifluoroacetate, a dead-end metabolite that is not readily degraded further. researchgate.net This highlights the potential for microbial processes to transform one persistent organic pollutant into another. The chemical fate of this compound would likely involve similar considerations, where initial degradation may lead to the formation of smaller, yet still persistent, fluorinated molecules.
Analysis of Substituent Effects on the Environmental Reactivity Profile
The reactivity of a substituted phenol in the environment is heavily influenced by the nature and position of its substituents. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which can significantly impact the chemical properties and reactivity of the aromatic ring. nih.gov
Comparative studies of trifluoromethylphenol isomers have demonstrated these substituent effects. The differential reactivity of 2-TFMP, 3-TFMP, and 4-TFMP in hydrolysis reactions underscores the importance of the substituent position. rsc.org The lack of hydrolysis observed for 3-TFMP suggests that the placement of the electron-withdrawing -CF3 group at the meta position imparts a higher degree of chemical stability compared to the ortho or para positions. rsc.org This stability can be attributed to the way the substituent influences the electron distribution within the aromatic ring and the stability of potential reaction intermediates.
The table below summarizes the observed reactivity of different trifluoromethylphenol isomers, which can provide an indication of the potential behavior of this compound.
| Compound | Degradation Pathway | Key Findings |
| 2-Trifluoromethylphenol (2-TFMP) | Hydrolysis | Undergoes hydrolysis to form corresponding hydroxybenzoic acid and fluoride. rsc.org |
| 3-Trifluoromethylphenol (3-TFMP) | Hydrolysis | Does not undergo hydrolysis under tested conditions, indicating higher persistence. rsc.org |
| 4-Trifluoromethylphenol (4-TFMP) | Hydrolysis, Microbial Degradation | Hydrolyzes to form hydroxybenzoic acid and fluoride. rsc.org Can be degraded by microbes via a meta-cleavage pathway to form trifluoroacetate. researchgate.net |
This information suggests that the position of the trifluoromethyl group is a critical determinant of the environmental fate of these compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(4-Trifluoromethylphenyl)phenol, and how can purity be validated?
- Methodology : Synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) using trifluoromethyl-substituted aryl halides and phenolic precursors. Purity validation requires HPLC (≥95% purity threshold) combined with NMR (¹H/¹³C) and mass spectrometry (HRMS) to confirm molecular identity. Thermal stability can be assessed via differential scanning calorimetry (DSC) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- FT-IR : Identifies phenolic O-H stretches (~3200–3600 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
- NMR : ¹⁹F NMR detects trifluoromethyl groups (δ ≈ -60 to -65 ppm). ¹H NMR resolves aromatic proton splitting patterns.
- X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., O-H⋯N) and dihedral angles between aromatic rings (e.g., 44.77° in related structures) .
- HPLC-MS : Validates purity and molecular weight (e.g., exact mass 262.0388 for derivatives) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
- Methodology : Optimize molecular geometry at the B3LYP/6-311G(d,p) level to compare experimental vs. computational bond lengths/angles. Calculate HOMO-LUMO gaps to predict reactivity (e.g., energy gaps ~4–6 eV in trifluoromethyl aromatics). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C⋯H, F⋯F contributions) in crystal packing .
Q. What strategies resolve contradictions in crystallographic data for trifluoromethyl-substituted phenols?
- Methodology :
- Twinning refinement : Address inversion twinning in X-ray data (e.g., using SHELXL).
- Dynamic vs. static disorder modeling : Differentiate thermal motion from structural disorder in trifluoromethyl groups.
- Complementary techniques : Pair XRD with solid-state NMR or Raman spectroscopy to validate hydrogen-bonding motifs .
Q. How can reaction conditions be optimized for synthesizing sulfonated derivatives of this compound?
- Methodology :
- Sulfonation : Use 4-(trifluoromethyl)benzenesulfonyl chloride (≥95% purity) under anhydrous conditions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Catalyst screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., AlCl₃) for regioselectivity.
- Post-synthetic analysis : Characterize sulfonated products via ¹⁹F NMR and XPS to confirm sulfur oxidation states .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., trifluoromethyl aryl chlorides).
- Waste disposal : Segregate halogenated waste for incineration to prevent environmental release of fluorine byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
